"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" molecular structure elucidation
"2-Amino-N-isoquinolin-1-ylmethyl-acetamide" molecular structure elucidation
An In-Depth Technical Guide to the Molecular Structure Elucidation of 2-Amino-N-isoquinolin-1-ylmethyl-acetamide
Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] The precise determination of molecular structure is a foundational requirement in drug discovery and development, ensuring identity, purity, and a basis for understanding structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of a novel isoquinoline derivative, "2-Amino-N-isoquinolin-1-ylmethyl-acetamide." We will proceed from initial confirmation of the molecular formula to the detailed mapping of atomic connectivity and, finally, the definitive determination of its three-dimensional architecture. This document is intended for researchers, chemists, and analytical scientists engaged in the synthesis and characterization of small molecules.
Strategic Workflow for Structural Elucidation
Figure 1: A strategic workflow for comprehensive molecular structure elucidation.
Part 1: Foundational Analysis - Mass and Purity
Before investing in extensive spectroscopic analysis, it is imperative to confirm the molecular formula and assess the sample's purity. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is critical for determining the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or impurities with the same nominal mass. For "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" (C₁₂H₁₄N₄O), we expect to observe the protonated molecular ion, [M+H]⁺.
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₄O |
| Monoisotopic Mass | 230.1168 g/mol |
| Expected [M+H]⁺ Ion | 231.1246 m/z |
Table 1: Predicted Mass Spectrometry Data for the Target Compound.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[4]
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan over a mass range appropriate for the compound (e.g., m/z 50-500).[4]
-
Analysis: Compare the measured exact mass of the most abundant ion with the theoretical value for C₁₂H₁₅N₄O⁺ (the protonated form). A mass accuracy error of <5 ppm provides high confidence in the assigned molecular formula.
Part 2: Spectroscopic Elucidation - Mapping the Framework
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise atomic connectivity.
¹H NMR Spectroscopy: Proton Environments
Causality: ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons responsible for a signal, and the splitting pattern (multiplicity) shows the number of neighboring protons.
Based on the proposed structure, we can predict the key signals:
-
Isoquinoline Ring Protons: These will appear in the aromatic region (typically δ 7.5-9.5 ppm). The specific positions of the nitrogen atom and the substituent will cause distinct shifts and coupling patterns.[5] For a 1-substituted isoquinoline, the H-3 and H-4 protons are often distinct, as is the H-8 proton due to its proximity to the nitrogen's lone pair and the substituent.[5][6]
-
Methylene Bridge (-CH₂-): This group connects the isoquinoline ring to the acetamide nitrogen. These protons will likely appear as a doublet due to coupling with the adjacent N-H proton.
-
Acetamide Protons (-NH-CO-CH₂-NH₂): The amide N-H proton will likely be a broad singlet or a triplet if coupled to the methylene bridge. The terminal -NH₂ protons will typically appear as a broad singlet.
-
Amino Methylene (-CH₂-NH₂): The protons of the methylene group attached to the primary amine will be a singlet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Isoquinoline Aromatic Hs | 7.5 - 9.3 | Multiplets, Doublets | 6H |
| Amide NH | ~8.0 - 8.5 | Broad Triplet | 1H |
| Methylene -CH₂ -NHCO- | ~4.8 | Doublet | 2H |
| Methylene -COCH₂ NH₂ | ~3.5 - 4.0 | Singlet | 2H |
| Amino NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃ or DMSO-d₆).
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. The chemical shifts provide information about the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, carbonyl).
For C₁₂H₁₄N₄O, we expect to see 12 distinct carbon signals (assuming no accidental equivalence):
-
Isoquinoline Carbons: Nine signals, with those closer to the nitrogen atom typically appearing at a lower field (higher ppm).[5][7]
-
Carbonyl Carbon (-C=O): This will be the most downfield signal, typically in the δ 165-175 ppm range.
-
Methylene Carbons (-CH₂-): Two signals in the aliphatic region (δ 40-60 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans to compensate for the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC): Acquire standard COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively. This is crucial for definitively linking protons to their attached carbons and mapping out the spin systems within the isoquinoline ring.
Part 3: Fragmentation Analysis - Confirming Connectivity
Tandem Mass Spectrometry (MS/MS) provides an orthogonal method to confirm the proposed structure by breaking the molecule apart and analyzing the resulting fragments.
Causality: In MS/MS, the previously isolated [M+H]⁺ ion is subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is highly characteristic of the molecule's structure. Cleavage typically occurs at the weakest bonds or leads to the formation of stable ions or neutral losses.[8][9][10] For our target molecule, key fragmentations are expected at the amide bond and the benzylic C-N bond.
Figure 2: Predicted MS/MS fragmentation pathway for [C₁₂H₁₄N₄O+H]⁺.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 231.12 | 157.08 | [C₁₀H₉N₂]⁺ (Isoquinolin-1-ylmethanaminium) | C₂H₄N₂O |
| 231.12 | 129.06 | [C₉H₇N]⁺ (Isoquinoline cation) | C₃H₈N₃O |
| 157.08 | 129.06 | [C₉H₇N]⁺ (Isoquinoline cation) | CH₂N |
Table 3: Predicted Key Fragments in MS/MS Analysis.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Use the same solution prepared for HRMS analysis.
-
Instrumentation: Employ a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) coupled with a liquid chromatography system.
-
Chromatography: (Optional but recommended) Use a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure the analysis of a pure compound.
-
MS/MS Acquisition:
-
Perform a full MS1 scan to identify the m/z of the precursor ion (231.12).
-
Set up a product ion scan experiment where the precursor ion is isolated in the first mass analyzer, fragmented in a collision cell (using argon or nitrogen), and the resulting fragments are analyzed in the second mass analyzer.
-
Collect data over a range of collision energies to observe both primary and secondary fragmentation.[11]
-
Part 4: Definitive 3D Structure - X-ray Crystallography
While spectroscopic methods provide conclusive evidence for molecular connectivity, only Single-Crystal X-ray Diffraction (SCXRD) can deliver an unambiguous determination of the three-dimensional atomic arrangement, including bond lengths, bond angles, and stereochemistry.[12][13]
Causality: SCXRD is considered the "gold standard" for structure elucidation.[13] When X-rays are passed through a well-ordered single crystal, they diffract in a unique pattern. By analyzing the positions and intensities of these diffracted beams, the electron density throughout the crystal's unit cell can be mapped, and from this, the precise location of every atom in the molecule can be determined.[14]
Figure 3: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol: SCXRD Workflow
-
Crystal Growth: The primary prerequisite is a high-quality single crystal. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[15]
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise 3D structure.
-
Conclusion: A Unified Structural Assignment
The molecular structure elucidation of "2-Amino-N-isoquinolin-1-ylmethyl-acetamide" is achieved through the systematic and synergistic application of multiple analytical techniques. HRMS establishes the correct elemental formula. A complete suite of 1D and 2D NMR experiments maps the covalent framework, assigning every proton and carbon and confirming the connectivity between the isoquinoline, methylene, and amino-acetamide moieties. Tandem mass spectrometry validates this proposed connectivity through characteristic fragmentation patterns. Finally, should a suitable crystal be obtained, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. The convergence of data from these orthogonal methods provides the highest possible confidence in the final structural assignment, a critical milestone in any drug discovery or chemical research program.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Isoquinoline-1-carbaldehyde and Its Isomers.
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
-
Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Retrieved from [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). MicroED small molecule structure elucidation workflow. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]
-
Fukuyama, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC. Retrieved from [Link]
-
ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Spectral Characterization, and In Vitro Biological Evaluation of Some Novel Isoquinolinone-based Heterocycles as Potential Antitumor Agents. Retrieved from [Link]
-
Kumar, A., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. PMC. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
PMC. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Retrieved from [Link]
-
PMC. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... Retrieved from [Link]
-
ResearchGate. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]
-
ChemSynthesis. (2025). N-[(2-amino-3-quinolinyl)methyl]acetamide. Retrieved from [Link]
-
PubMed. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]
-
PMC. (n.d.). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2025). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Molbase. (n.d.). Acetamide, 2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-4-quinazolinyl]amino]-N-2-naphthalenyl-. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
MavMatrix. (n.d.). Identification of acidic residues in proteins by selective chemical labeling and tandem mass spectrometry. Retrieved from [Link]
-
Manolis Kellis Lab. (2016). Mass Spectrometry Data Acquisition Protocol. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline Mass Spectrum. WebBook. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-methyl- Mass Spectrum. WebBook. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. compbio.mit.edu [compbio.mit.edu]
- 12. rigaku.com [rigaku.com]
- 13. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 14. excillum.com [excillum.com]
- 15. researchgate.net [researchgate.net]
